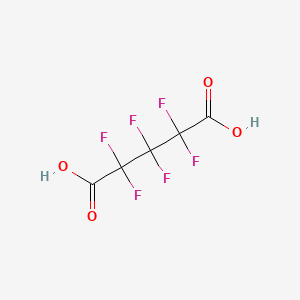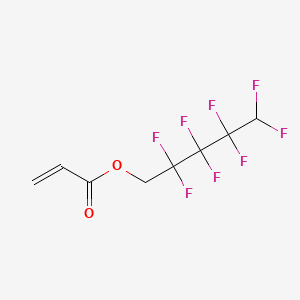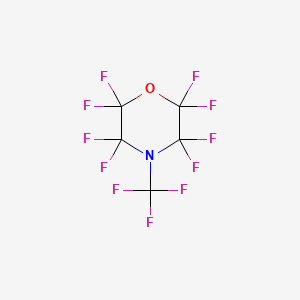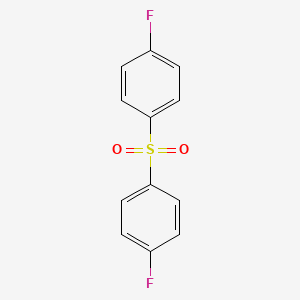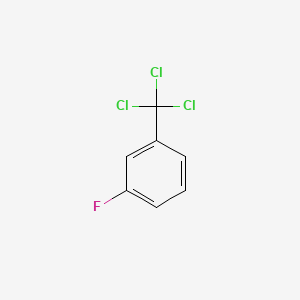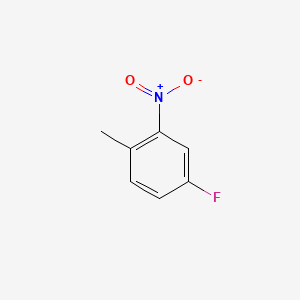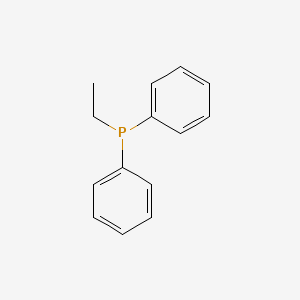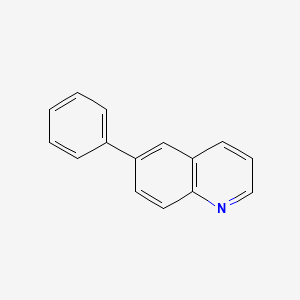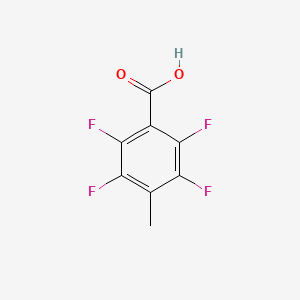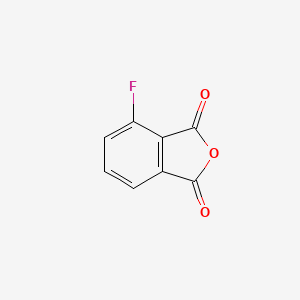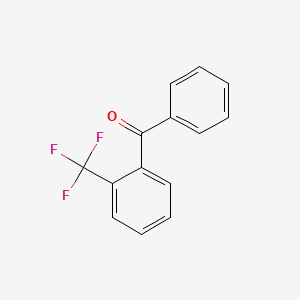
2-(Trifluoromethyl)benzophenone
Übersicht
Beschreibung
2-(Trifluoromethyl)benzophenone is a chemical compound that is part of the benzophenone family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This functional group significantly influences the chemical and physical properties of the molecule, making it an interesting subject for various chemical reactions and applications in material science and pharmaceuticals .
Synthesis Analysis
The synthesis of benzophenone derivatives, including those with trifluoromethyl groups, can be achieved through several methods. One approach involves the activation of the benzylic sp3 C–F bond using trifluoromethanesulfonic acid (triflic acid), which allows for the intermolecular arylation of trifluoromethylated arenes with benzene to yield benzophenones . Another method utilizes 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid to intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons, producing benzophenones . Additionally, a novel Friedel–Crafts acylation of aromatics with methyl benzoate catalyzed by triflic acid has been reported to give benzophenone derivatives .
Molecular Structure Analysis
The molecular structure of benzophenone derivatives, including those with trifluoromethyl groups, can be characterized by single-crystal X-ray analysis. These compounds often exhibit planar molecular structures and are packed in a herringbone arrangement, which can be significant for their physicochemical properties .
Chemical Reactions Analysis
Benzophenone derivatives can undergo various chemical reactions. For instance, a transition-metal-free method has been developed for the preparation of o-methyl trifluoromethyl sulfide substituted benzophenones, featuring the insertion of aryne into a C-C σ-bond . Additionally, reactions of 2-(polyfluoroalkyl)chromones with different reagents can lead to the formation of polyfunctionalized benzophenones . Site-selective Suzuki-Miyaura cross-coupling reactions have also been employed to synthesize functionalized benzophenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenones, including those with trifluoromethyl groups, can be studied using various spectroscopic techniques. FT-IR and FT-Raman spectroscopy, along with density functional theory (DFT) calculations, can provide insights into the vibrational modes and intramolecular interactions within the molecule. The HOMO-LUMO energy gap, polarizability, and hyperpolarizability are important parameters that can be computed to understand the electronic properties of these compounds. Additionally, UV-VIS spectral analyses can be performed to investigate electronic transitions and the effects of different solvents on the absorption spectra .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology of Benzophenone Derivatives
Benzophenone derivatives, such as Benzophenone-3 (BP-3), have been extensively studied for their environmental occurrence, toxicokinetics, and potential impact on aquatic ecosystems. BP-3, a common component in sunscreens and various consumer products, has raised concerns due to its persistence and bioaccumulation in water environments. Studies highlight the lipophilic, photostable nature of BP-3 and its transformation into metabolites that exhibit estrogenic and anti-androgenic activities. The environmental presence of BP-3 and its derivatives in water, soil, and biota underlines the need for further research on their long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).
Photoreactive Labeling and Structural Biology
Benzophenone and related compounds serve as crucial tools in photoreactive labeling, aiding in the study of biological systems' organization. Through photoaffinity labeling, researchers can investigate the interaction dynamics of biomolecules, contributing to our understanding of drug targets, transport processes, and the stereochemistry of ligand-receptor interactions. This method provides invaluable insights into the structural biology field, highlighting the versatility of benzophenones in scientific research (Vodovozova, 2007).
Antioxidant Properties and Therapeutic Potential
Benzophenone derivatives from natural sources, like Mango leaves, exhibit significant biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. These compounds have been explored for their potential therapeutic applications, particularly in lipid metabolism and cancer therapy. The structural activity relationships of these compounds suggest a promising avenue for future scientific exploration and application (Zhang et al., 2019).
Safety And Hazards
2-(Trifluoromethyl)benzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Relevant Papers The relevant papers for 2-(Trifluoromethyl)benzophenone include studies on its synthesis , its chemical reactions , and its safety and hazards .
Eigenschaften
IUPAC Name |
phenyl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIWJBWMQXDALU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223002 | |
| Record name | 2-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)benzophenone | |
CAS RN |
727-99-1 | |
| Record name | Phenyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=727-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)benzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K3BJ3MGJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-nitro-](/img/structure/B1294386.png)

